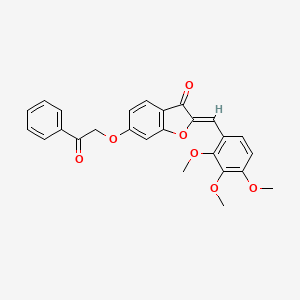![molecular formula C20H13Cl2N3O3 B2492491 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole CAS No. 282523-45-9](/img/structure/B2492491.png)
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on the benzimidazole core, which is a fused benzene and imidazole ring. It has two chlorophenyl groups attached at the 2nd and 1st positions of the benzimidazole ring. The 2-chlorophenyl group is attached through an oxygen atom, and the 4-chlorophenyl group is directly attached. Additionally, there is a nitro group at the 6th position of the benzimidazole ring .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance:
Antiviral Activity
Anti-Inflammatory Properties
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]-6-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-7-5-13(6-8-15)20-23-18-10-9-16(25(26)27)11-19(18)24(20)28-12-14-3-1-2-4-17(14)22/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHFGVXMPCVRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)
![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)
![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)
![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)
